1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol
Overview
Description
1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2,5-dichlorobenzyl group and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol typically involves the following steps:
Chloromethylation of p-dichlorobenzene: This step involves the reaction of p-dichlorobenzene with formaldehyde and hydrochloric acid to form 2,5-dichlorobenzyl chloride.
Formation of pyrazole ring: The 2,5-dichlorobenzyl chloride is then reacted with hydrazine hydrate and an appropriate diketone to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chloromethylation and hydroxylation processes, utilizing continuous flow reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under suitable conditions.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Scientific Research Applications
1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound is thought to exert its effects through:
Protein Denaturation: It may denature external proteins, disrupting their function.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Membrane Disruption: The compound may disrupt cellular membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with similar antimicrobial properties.
2,5-Dichlorobenzyl chloride: An intermediate in the synthesis of 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol.
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol: A structural isomer with potentially different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl group and the presence of a hydroxyl group on the pyrazole ring.
Properties
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPOJTDUHAKVGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN2C=C(C=N2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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